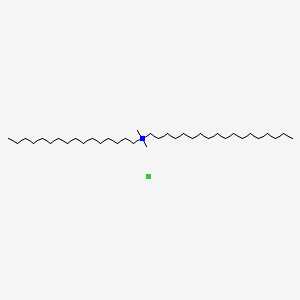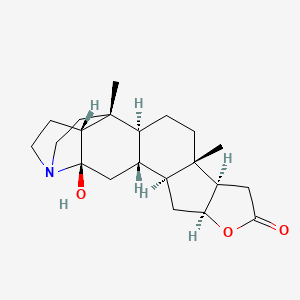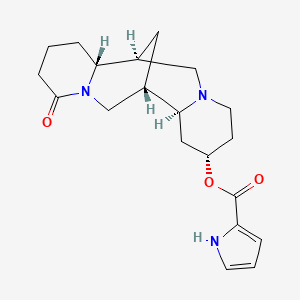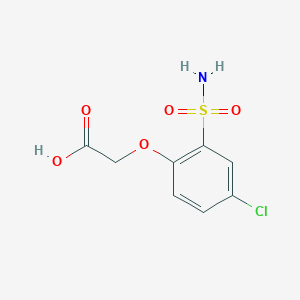
Bornane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bornane-2,6-dione is a diketone that is bornane bearing two oxo substituents at positions 2 and 6. It derives from a hydride of a bornane.
Applications De Recherche Scientifique
Synthetic Applications and Molecular Structure
Bornane-2,6-dione, also known as camphor quinone, has been utilized in various synthetic chemical reactions. For instance, mono- and di-ethyleneketals of bornane-2,3-dione were used in selective reactions, including a novel route to epicamphor (Baker & Davis, 1968). The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione were confirmed, showing significant structural insights (Cullen et al., 1983).
Novel Synthetic Pathways
Research has demonstrated a regio- and diastereospecific ring cleavage of bornane-2,3-dione under Bucherer-Bergs reaction conditions, providing a straightforward synthetic pathway to cyclopentane carboxylic acid derivatives (Knizhnikov et al., 2012).
Inhibition and Corrosion Protection
Bornane-2,6-dione derivatives have been studied for their inhibition properties for mild steel corrosion in acidic solutions. This highlights their potential as effective inhibitors in industrial applications (Chafiq et al., 2020).
Enantioselective Reactions and Chiroptical Properties
The ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with tiglic amides of bornane-derived sultam showed excellent diastereoselectivity, providing a route to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives (Adam et al., 2002). Additionally, quantumchemical calculations have been used to study the chiroptical properties of twisted conjugated diene and dione chromophores, including bornane-2,3-dione (Donkersloot & Buck, 1986).
Polymerization and Toughening Applications
(6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide and related to bornane-2,6-dione, was used in polymerizations to yield high molecular weight and high Tg polymers. This demonstrates its utility in creating novel polymeric alloys for improving toughness over traditional PLA (Jing & Hillmyer, 2008).
Propriétés
Numéro CAS |
1935-17-7 |
|---|---|
Nom du produit |
Bornane-2,6-dione |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,6-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6H,4-5H2,1-3H3 |
Clé InChI |
PCEVUTCFZAQRKV-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(C(=O)C2)C)C |
SMILES canonique |
CC1(C2CC(=O)C1(C(=O)C2)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1201189.png)

![(4R,5R,6S)-4-[(1R)-1,2-dimethoxyethyl]-2-(furan-2-yl)-5-methoxy-6-(methoxymethyl)-1,3-dioxane](/img/structure/B1201192.png)










![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)